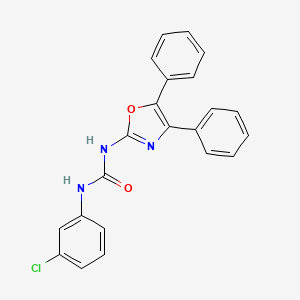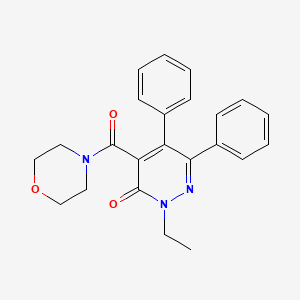
N-(3-chlorophenyl)-N'-(4,5-diphenyl-1,3-oxazol-2-yl)urea
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(3-chlorophenyl)-N'-(4,5-diphenyl-1,3-oxazol-2-yl)urea and related derivatives typically involves the reaction of specific isocyanates with amines or other related compounds. Studies have explored various synthetic routes, including the reaction of 2-amino-4-sustituted phentyl-5-(1H-1,2,4-triazol-1-yl) thiazoles with isocyanates to produce novel urea derivatives with promising antitumor activities (Ling et al., 2008).
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using techniques such as elemental analysis, 1H NMR, and single-crystal X-ray diffraction analysis. These studies help in confirming the structure of synthesized compounds and understanding their molecular geometry, which is crucial for their biological activity (Ling et al., 2008).
Chemical Reactions and Properties
Urea derivatives, including N-(3-chlorophenyl)-N'-(4,5-diphenyl-1,3-oxazol-2-yl)urea, participate in various chemical reactions that modify their structure and properties. These reactions can lead to the formation of new compounds with different biological activities. For example, the reaction of ureas with 1,3-dialkyl-4,5-dihydroxy-4,5-diphenylimidazolidine-2-thiones in alcohols has been studied, leading to the formation of compounds with anxiolytic effects (Baranov et al., 2011).
Physical Properties Analysis
The physical properties of N-(3-chlorophenyl)-N'-(4,5-diphenyl-1,3-oxazol-2-yl)urea and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often determined using analytical techniques like X-ray diffraction and spectroscopy.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the application range of these urea derivatives. Research into these aspects helps in designing compounds with desired biological activities and minimal side effects. For example, studies on the synthesis and properties of various urea derivatives reveal their potential as acyl-CoA: cholesterol O-acyltransferase (ACAT) inhibitors, indicating their importance in cholesterol metabolism (Romeo et al., 1999).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
N-(3-chlorophenyl)-N'-(4,5-diphenyl-1,3-oxazol-2-yl)urea derivatives are synthesized to explore their potential applications in various fields of scientific research. These compounds have been structurally characterized through techniques such as elemental analysis, 1H NMR, and single crystal X-ray diffraction analysis. The synthesis and structural elucidation of these compounds pave the way for investigating their biological activities, including antitumor properties, which some derivatives have shown promising results in (S. Ling et al., 2008).
Potential in Nonlinear Optical Materials
The investigation into the properties of N-(3-chlorophenyl)-N'-(4,5-diphenyl-1,3-oxazol-2-yl)urea derivatives has extended to their application in nonlinear optical materials. These materials are crucial for various optoelectronic devices, including lasers and modulators. The study of 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, a related compound, has shown significant second harmonic generation efficiency, indicating the potential of N-(3-chlorophenyl)-N'-(4,5-diphenyl-1,3-oxazol-2-yl)urea derivatives in this field (Anthoni Praveen Menezes et al., 2014).
Antioxidant and Antimicrobial Activities
Research on derivatives of N-(3-chlorophenyl)-N'-(4,5-diphenyl-1,3-oxazol-2-yl)urea has also highlighted their potential antioxidant activities. A study on new thiazole analogues possessing urea, thiourea, and selenourea functionality revealed that these compounds exhibit potent antioxidant activity, suggesting their role as a new class of antioxidant agents (M. V. B. Reddy et al., 2015). Furthermore, the degradation of antimicrobials like triclosan and triclocarban by electro-Fenton systems, which involves compounds structurally similar to N-(3-chlorophenyl)-N'-(4,5-diphenyl-1,3-oxazol-2-yl)urea, underscores the potential for these derivatives in environmental remediation efforts (I. Sirés et al., 2007).
Neurotropic Activity
Explorations into the neurotropic activity of compounds related to N-(3-chlorophenyl)-N'-(4,5-diphenyl-1,3-oxazol-2-yl)urea have identified potential therapeutic applications. The synthesis and evaluation of (heterylphenylmethyl)-amines and -ureas have revealed compounds with promising anticonvulsant properties, indicating the potential for developing new neurotropic drugs from N-(3-chlorophenyl)-N'-(4,5-diphenyl-1,3-oxazol-2-yl)urea derivatives (V. P. Shamshin et al., 2001).
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-(4,5-diphenyl-1,3-oxazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c23-17-12-7-13-18(14-17)24-21(27)26-22-25-19(15-8-3-1-4-9-15)20(28-22)16-10-5-2-6-11-16/h1-14H,(H2,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQNSJDPYBEEOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)NC(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40957009 | |
| Record name | N'-(3-Chlorophenyl)-N-(4,5-diphenyl-1,3-oxazol-2-yl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40957009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, N-(3-chlorophenyl)-N'-(4,5-diphenyl-2-oxazolyl)- | |
CAS RN |
35629-56-2 | |
| Record name | Urea, N-(3-chlorophenyl)-N'-(4,5-diphenyl-2-oxazolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035629562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-(3-Chlorophenyl)-N-(4,5-diphenyl-1,3-oxazol-2-yl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40957009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-ethyl-1-methyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4579053.png)
![4-(4-chlorobenzyl)-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4579058.png)

![2-{[5,6-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B4579096.png)

![2-nitro-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B4579101.png)
![1-ethyl-4-[(4-methylbenzyl)sulfonyl]piperazine](/img/structure/B4579113.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethylpropanamide](/img/structure/B4579117.png)
![2-cyano-3-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-N-(4-ethylphenyl)acrylamide](/img/structure/B4579120.png)

![5-{[(4-fluorobenzyl)thio]methyl}-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4579131.png)
![N-cyclohexyl-3-oxo-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]octahydro-1(2H)-quinoxalinecarboxamide](/img/structure/B4579137.png)
![methyl 2-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4579139.png)
![2-({5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4579148.png)